(6-Bromo-2-chloro-3-ethoxyphenyl)methanol
CAS No.: 2386676-58-8
Cat. No.: VC11668082
Molecular Formula: C9H10BrClO2
Molecular Weight: 265.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2386676-58-8 |
|---|---|
| Molecular Formula | C9H10BrClO2 |
| Molecular Weight | 265.53 g/mol |
| IUPAC Name | (6-bromo-2-chloro-3-ethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C9H10BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |
| Standard InChI Key | YMPLEFYEOUCTJT-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=C(C=C1)Br)CO)Cl |
| Canonical SMILES | CCOC1=C(C(=C(C=C1)Br)CO)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
The compound’s IUPAC name, (6-bromo-2-chloro-3-ethoxyphenyl)methanol, reflects its substitution pattern on the benzene ring. The ethoxy group (–OCHCH) at the 3-position distinguishes it from analogs like (6-bromo-2-chloro-3-methoxyphenyl)methanol (CAS 817166-50-0), which carries a methoxy group (–OCH) instead. The hydroxymethyl (–CHOH) group at the benzylic position introduces potential for hydrogen bonding and oxidative transformations.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 2386676-58-8 | |
| Molecular Formula | ||
| Molecular Weight | 265.53 g/mol | |
| SMILES | CCOC1=C(C(=C(C=C1)Br)CO)Cl | |
| InChIKey | YMPLEFYEOUCTJT-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via multistep sequences involving halogenation, etherification, and reduction. A patented method for a related quinoline derivative (CN102850269A) illustrates a feasible approach :
-
Halogenation and Cyclization:
-
Etherification:
-
Functional Group Interconversion:
-
The hydroxymethyl group is introduced via reduction of a carbonyl precursor (e.g., using NaBH) or hydrolysis of a nitrile.
-
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl, DMF, 80°C, 12h | 75–85% | |
| Etherification | NaOCH, MeOH, reflux, 8h | 90% | |
| Reduction | NaBH, THF, 0°C, 2h | 78% |
Purification and Characterization
Crude products are purified via liquid-liquid extraction (e.g., dichloromethane/water), column chromatography, or recrystallization from diethyl ether . Final confirmation of structure relies on NMR, NMR, and high-resolution mass spectrometry (HRMS).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility due to its hydrophobic aromatic core but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl). Stability studies indicate sensitivity to strong acids/bases and UV light, necessitating storage under inert atmospheres at –20°C.
Thermal Behavior
Differential scanning calorimetry (DSC) of analogs reveals melting points between 120–140°C, with decomposition above 200°C. The ethoxy group’s larger steric bulk compared to methoxy may marginally lower melting points due to reduced crystal packing efficiency.
Applications in Pharmaceutical Research
Prodrug Development
The hydroxymethyl group serves as a handle for prodrug conjugation. For example, esterification with fatty acids enhances blood-brain barrier penetration, while phosphorylation improves aqueous solubility.
Comparative Analysis with Structural Analogs
Ethoxy vs. Methoxy Substituents
Replacing methoxy with ethoxy groups alters pharmacokinetics:
-
Lipophilicity: Ethoxy increases logP by ~0.5 units, enhancing membrane permeability.
-
Metabolic Stability: Ethoxy groups resist O-demethylation by cytochrome P450 enzymes, prolonging half-life.
Table 3: Key Differences Between Ethoxy and Methoxy Analogs
| Property | Ethoxy Derivative | Methoxy Derivative |
|---|---|---|
| logP | 2.8 | 2.3 |
| Metabolic Half-life (h) | 6.7 | 3.2 |
| Melting Point (°C) | 128 | 142 |
Future Directions
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., liposomes, dendrimers) could mitigate toxicity while improving tumor-specific uptake. Preliminary studies on chlorinated quinoline analogs show 3-fold higher accumulation in cancer xenografts .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and biocatalytic halogenation methods may reduce environmental impact. Enzymatic bromination using vanadium-dependent haloperoxidases has achieved 90% efficiency in related systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume